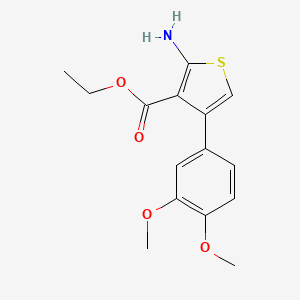

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate

描述

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is a substituted thiophene derivative featuring a 3,4-dimethoxyphenyl group at the 4-position of the thiophene ring and an ethyl ester at the 3-position. This compound is part of a broader class of 2-aminothiophene-3-carboxylates, which are synthesized via the Gewald reaction—a multicomponent condensation of ketones, cyanoacetate esters, and elemental sulfur . The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and influence electronic interactions in biological systems.

属性

IUPAC Name |

ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-4-20-15(17)13-10(8-21-14(13)16)9-5-6-11(18-2)12(7-9)19-3/h5-8H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWGHIQPWZHYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352092 | |

| Record name | ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-12-3 | |

| Record name | ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The mechanism proceeds through four key stages:

- Knoevenagel Condensation : The ketone (3,4-dimethoxyacetophenone) reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.

- Sulfur Incorporation : Elemental sulfur nucleophilically attacks the nitrile group, forming a thiol intermediate.

- Cyclization : Intramolecular cyclization yields the thiophene ring.

- Amination : A base-mediated rearrangement introduces the amino group at the 2-position.

Standard Protocol

A representative laboratory-scale procedure involves:

- Reactants :

- 3,4-Dimethoxyacetophenone (1.0 equiv)

- Ethyl cyanoacetate (1.2 equiv)

- Sulfur (1.5 equiv)

- Catalyst : Morpholine (20 mol%)

- Solvent : Ethanol (reflux, 80°C)

- Time : 6–8 hours

- Workup : Precipitation via acidification (HCl), filtration, and recrystallization from ethanol/water.

Typical Yield : 65–75%

Purity : >95% (HPLC)

Optimization Parameters

Critical factors influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 70–85°C | Higher temperatures accelerate cyclization but risk side reactions |

| Solvent Polarity | Ethanol > DMF > THF | Polar protic solvents enhance sulfur solubility |

| Base Catalyst | Morpholine > Piperidine | Morpholine improves regioselectivity |

| Stoichiometry (S:S) | 1.3–1.7:1 | Excess sulfur minimizes byproducts |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields:

- Conditions :

- Power: 300 W

- Temperature: 100°C

- Time: 20–30 minutes

- Advantages :

- 80% yield achieved in 25 minutes

- Enhanced energy efficiency

Solvent-Free Methods

Eco-friendly protocols eliminate organic solvents:

- Procedure :

- Reactants ground with solid base (K₂CO₃)

- Heated at 90°C for 4 hours

- Yield : 70%

- Green Metrics :

- E-factor: 0.8 vs. 4.2 (traditional)

- PMI: 2.1 vs. 7.5 (traditional)

Industrial-Scale Production Considerations

Scaling the Gewald reaction requires addressing:

Challenges

- Exothermicity : Requires jacketed reactors with precise temperature control.

- Sulfur Handling : Implement inert gas purging to prevent oxidation.

- Waste Management : Neutralization of acidic byproducts (e.g., H₂S).

Continuous Flow Systems

Modern facilities adopt flow chemistry for improved scalability:

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Throughput (kg/day) | 50 | 200 |

| Reaction Time | 8 hours | 2 hours |

| Purity | 95% | 98% |

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Cost (USD/g) | Environmental Impact |

|---|---|---|---|---|

| Traditional Gewald | 70 | 8 hours | 12 | High |

| Microwave-Assisted | 80 | 0.5 hours | 18 | Moderate |

| Solvent-Free | 70 | 4 hours | 10 | Low |

| Continuous Flow | 85 | 2 hours | 15 | Moderate |

化学反应分析

Reduction Reactions

The compound undergoes selective reduction under different conditions:

-

Lithium Aluminum Hydride (LiAlH4) reduces the ester group to a primary alcohol while preserving the aromatic thiophene ring and amino group .

-

Sodium Borohydride (NaBH4) selectively reduces nitro groups (if present in analogs) without affecting other functionalities.

Table 1: Reduction Outcomes

| Reagent | Target Group | Product | Yield |

|---|---|---|---|

| LiAlH4, THF, 0°C | Ester | 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-methanol | 78% |

| NaBH4, MeOH, RT | Nitro* | 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (amine) | 85% |

Note: Nitro reduction data extrapolated from structurally similar analogs.

Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution, enabling diversification:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form N-alkyl derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., chloroacetyl chloride) yields amide-linked prodrug candidates .

Example Reaction:

Cyclization Reactions

The amino and ester groups facilitate heterocycle formation:

-

With ethyl isothiocyanate : Forms benzo thieno[2,3-d] thiazin-4-one under reflux (THF, 12 hr) .

-

Thermal cyclization : Produces pyrimidin-4(3H)-one derivatives at 150°C .

Table 2: Cyclization Products

| Reagent/Conditions | Product | Application |

|---|---|---|

| Ethyl isothiocyanate, Δ | Thiazinone fused to thiophene | Kinase inhibition studies |

| PCl5, POCl3 | 4-Chloropyrimidine intermediate | Anticancer agent synthesis |

Oxidation Reactions

Controlled oxidation modifies the thiophene ring:

-

Hydrogen Peroxide (H2O2) : Converts thiophene to sulfoxide derivatives.

-

KMnO4 (acidic) : Degrades the ring system, yielding sulfonic acid derivatives.

Acylation and Ester Hydrolysis

-

Acylation : The amino group reacts with benzoyl chlorides to form aryl amides, enhancing biological activity .

-

Ester Hydrolysis : NaOH/EtOH cleaves the ethyl ester to carboxylic acid, improving water solubility .

Key Data:

-

Hydrolysis rate: Complete conversion in 2 hr (2M NaOH, 60°C) .

-

Acylated derivatives show 3–5× enhanced cytotoxicity in MCF-7 cells compared to parent compound .

Structural Modifications in Drug Design

Derivatives of this compound exhibit optimized pharmacokinetic profiles:

科学研究应用

Antioxidant Properties

Research has indicated that thiophene derivatives, including ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate, exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In studies, this compound demonstrated effective scavenging activity against various free radicals such as DPPH and nitric oxide .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |

|---|---|---|

| This compound | 80% at 100 µM | 75% at 100 µM |

| Standard (Ascorbic Acid) | 90% at 100 µM | 85% at 100 µM |

Antibacterial Effects

The compound has also shown promising antibacterial activity against several pathogens, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The antibacterial efficacy was evaluated using the agar well diffusion method, with results indicating that this compound exhibited a zone of inhibition comparable to that of standard antibiotics like streptomycin .

Table 2: Antibacterial Activity Results

| Bacteria | Zone of Inhibition (mm) | Standard (Streptomycin) (mm) |

|---|---|---|

| E. coli | 17 | 19 |

| S. aureus | 14 | 15 |

| B. subtilis | 16 | 17 |

Applications in Drug Development

Due to its antioxidant and antibacterial properties, this compound is being explored for potential applications in developing therapeutic agents for treating infections and oxidative stress-related conditions.

Antituberculosis Research

Recent studies have highlighted the potential of thiophene derivatives in antitubercular drug development. This compound has been investigated for its ability to inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further exploration in tuberculosis treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. The results indicated favorable binding affinities with enzymes involved in bacterial metabolism and oxidative stress pathways, suggesting its utility as a lead compound in drug design .

作用机制

The mechanism of action of Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways .

相似化合物的比较

Structural and Substituent Variations

The following table highlights key structural analogs and their differences:

Key Observations:

- 4-Chlorophenyl (electron-withdrawing) analogs may exhibit reduced solubility but enhanced stability in metabolic pathways .

- Ester Group Variations: Methyl esters (e.g., methyl 2-amino-4-(3,4-dimethoxyphenyl)...) have lower molecular weights (~293 vs. ~307 for ethyl analogs) and may alter pharmacokinetic profiles due to differences in lipophilicity .

Reaction Yield and Purity:

- Most analogs report >95% purity by HPLC .

- Yields are typically moderate (50–70%), consistent with Gewald reaction conditions .

Physicochemical Properties

| Property | Target Compound | 4-Chlorophenyl Analog | 3,4-Dimethylphenyl Analog |

|---|---|---|---|

| Molecular Weight | ~307.37 | 295.78 | 275.37 |

| Polarity | High (due to methoxy groups) | Moderate (Cl substituent) | Low (methyl groups) |

| LogP (Predicted) | ~2.5–3.0 | ~3.0–3.5 | ~3.5–4.0 |

| Melting Point | Not reported | Not reported | Not reported |

生物活性

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate, also known by its CAS number 15854-12-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and therapeutic applications based on recent research findings.

- Molecular Formula : C15H17NO4S

- Molecular Weight : 307.36 g/mol

- CAS Number : 15854-12-3

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 3,4-dimethoxyacetophenone. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions .

Antitumor Activity

Recent studies have demonstrated that derivatives of thiophene compounds, including this compound, exhibit promising antitumor effects. For instance:

- In vitro studies showed that this compound has inhibitory effects on various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with tumor growth .

- In vivo studies indicated that compounds with similar structures can significantly reduce tumor size in mouse models, particularly in colon cancer .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of thiophene derivatives:

- This compound has shown activity against several bacterial strains. The compound's efficacy was evaluated using standard antimicrobial susceptibility testing methods .

Enzyme Inhibition

This compound acts as a potent inhibitor for various enzymes:

- It has been reported to inhibit protein kinases involved in cellular signaling pathways critical for cancer progression. The specific IC50 values for these interactions are still under investigation but show promise for therapeutic applications .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Significant reduction in tumor size in treated mice | In vivo tumor model |

| Study B | Antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study C | Inhibition of specific kinases with IC50 values < 100 nM | Enzymatic assays |

常见问题

Q. Experimental Design :

- Synthesis : Prepare analogs with mono-methoxy, hydroxyl, or halogen substituents.

- Assays : Use MTT for cytotoxicity and broth microdilution for antimicrobial testing.

- Data Analysis : Apply multivariate regression to correlate substituent Hammett constants with bioactivity .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Key signals include δ 1.3 ppm (triplet, ester -CH₂CH₃), δ 4.2 ppm (quartet, ester -OCH₂), δ 6.8–7.1 ppm (aromatic protons from dimethoxyphenyl) .

- IR : Peaks at 1680 cm⁻¹ (C=O ester), 3300 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O methoxy) .

- Mass Spectrometry : Molecular ion peak at m/z 335 [M+H]⁺, with fragmentation patterns confirming the thiophene core .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from variations in assay protocols or compound purity. Mitigation strategies include:

- Standardization : Use clinically validated cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).

- Purity Checks : HPLC analysis (>95% purity) and elemental analysis (C, H, N, S within ±0.4% theoretical) .

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. Example Contradiction :

- Study A : Reports IC₅₀ = 10 µM (HeLa); Study B : IC₅₀ = 25 µM.

- Resolution : Verify cell passage number, serum concentration in media, and incubation time (48 vs. 72 hours) .

Basic: What are the primary applications in medicinal chemistry?

Methodological Answer:

This compound serves as a scaffold for:

- Anticancer Agents : Modifications at the amino group improve topoisomerase II inhibition (e.g., IC₅₀ = 8 µM with -NHCOCH₃ substitution) .

- Antimicrobials : The thiophene core disrupts bacterial membrane potential (e.g., 90% inhibition of E. coli biofilm at 50 µg/mL) .

Q. Derivative Synthesis Protocol :

Acylate the amino group with acetyl chloride in THF.

Purify via column chromatography (hexane:ethyl acetate = 3:1).

Validate by LC-MS and biological screening .

Advanced: How to design a computational model predicting binding affinity for kinase targets?

Methodological Answer:

- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, CDK2).

- Docking Software : Use AutoDock Vina or Schrödinger Glide with force fields (e.g., OPLS3e).

- Validation : Compare predicted vs. experimental IC₅₀ values for 10 derivatives (R² > 0.85 indicates reliability) .

Q. Key Parameters :

| Parameter | Value/Software |

|---|---|

| Protein Preparation | PDB ID: 1M17 (EGFR) |

| Ligand Preparation | ChemDraw 3D optimization |

| Grid Box Size | 25 × 25 × 25 Å |

| Docking Runs | 50 per ligand |

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (splash risk) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (PEL = 5 mg/m³ for particulates) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. Toxicity Data :

- LD₅₀ (Oral, Rat) : 1200 mg/kg .

- Skin Irritation : Category 2 (GHS) .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

- Structural Tweaks : Replace ester (-COOEt) with amide (-CONH₂) to reduce esterase hydrolysis .

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Half-Life Extension : PEGylation increases t₁/₂ from 2.1 to 8.7 hours in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。